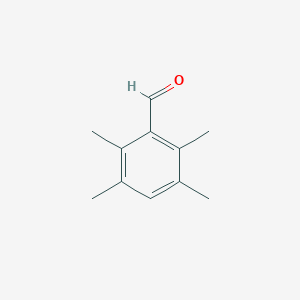

2,3,5,6-Tetramethylbenzaldehyd

Übersicht

Beschreibung

2,3,5,6-Tetramethylbenzaldehyde (TMB) is an aromatic aldehyde compound with a wide range of applications in chemistry, biochemistry and pharmacology. It is a colorless crystal with a melting point of 56-58°C and a boiling point of 248-250°C. TMB is soluble in ether, ethanol, and aqueous solutions, and is insoluble in water. It is a versatile compound that can be used as a reagent, a catalyst, or an intermediate in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2,3,5,6-Tetramethylbenzaldehyd: ist eine wertvolle organische Verbindung, die als Baustein in der organischen Synthese verwendet wird . Seine einzigartige Struktur ermöglicht die Bildung komplexer Moleküle durch verschiedene Reaktionen wie Aldolkondensation, die entscheidend für die Synthese von Pharmazeutika, Agrochemikalien und Polymeren sein kann.

Materialwissenschaft

In der Materialwissenschaft wurde diese Verbindung bei der Entwicklung neuer Materialien eingesetzt. Beispielsweise wird es bei der Synthese von Benzol-verknüpften porösen Polymeren verwendet, die Anwendungen in der Gaslagerung und -trennungstechnologie haben . Diese Materialien sind besonders effektiv bei der Abscheidung von Kohlendioxid aus industriellen Emissionen und tragen so zu Umweltschutzbemühungen bei.

Analytische Chemie

This compound: spielt eine Rolle in der analytischen Chemie als Standard oder Reagenz zur Kalibrierung von Instrumenten und Validierung von Methoden. Seine gut definierte Struktur und seine Eigenschaften machen ihn für den Einsatz in NMR, HPLC und LC-MS geeignet und gewährleisten so genaue und zuverlässige analytische Ergebnisse .

Umweltwissenschaften

Diese Verbindung ist in der Forschung in den Umweltwissenschaften beteiligt, insbesondere in Studien zur Luftqualität und zur Schadstoffkontrolle. Seine Rolle bei der Herstellung von Materialien für die selektive CO2-Abscheidung ist ein Beweis für seine Bedeutung bei der Bewältigung von Umweltproblemen .

Biochemie

In der Biochemie kann This compound als Vorläufer bei der Synthese von Biomolekülen verwendet werden. Es kann auch als molekulare Sonde dienen, um biologische Prozesse aufgrund seiner besonderen chemischen Eigenschaften zu untersuchen .

Industrielle Anwendungen

Industriell wird es als Zwischenprodukt bei der Herstellung von Farbstoffen, Duftstoffen und anderen Feinchemikalien verwendet. Seine Methylgruppen tragen zur sterischen Hinderung bei, die bei der Herstellung stabilerer Produkte von Vorteil sein kann .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPYGAYAQAHJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455711 | |

| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17432-37-0 | |

| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

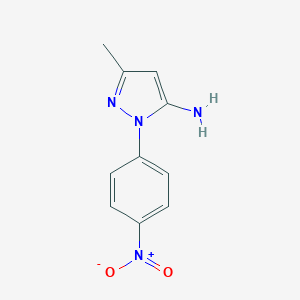

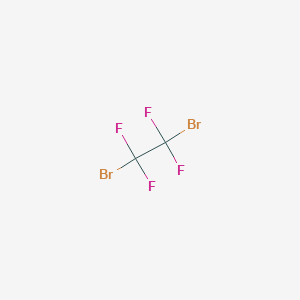

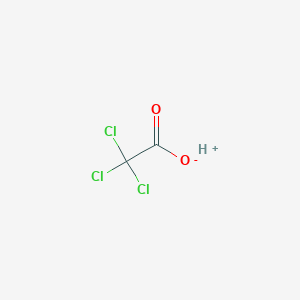

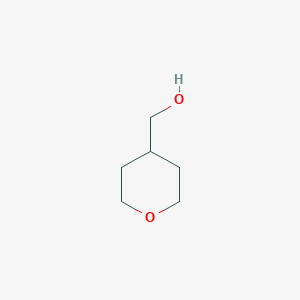

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)